2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H14Cl2N2O3 and a molecular weight of 413.263 g/mol . This compound is known for its unique structure, which includes both chlorobenzoyl and carbohydrazonoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the chlorobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Chemical Reactions Analysis
2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.
Scientific Research Applications
2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
2-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has an additional chlorine atom, which may affect its reactivity and biological activity.
2-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate:
Properties
CAS No. |
769146-92-1 |
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Molecular Formula |
C21H14Cl2N2O3 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
[2-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-16-11-9-14(10-12-16)21(27)28-19-8-4-1-5-15(19)13-24-25-20(26)17-6-2-3-7-18(17)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
RTZBTDJBDIEICI-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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